molecular formula C10H21NO2 B13362052 (1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol

(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol

Cat. No.: B13362052
M. Wt: 187.28 g/mol
InChI Key: FQKILLBDILYGSP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a cyclohexane ring substituted with an ethyl(2-hydroxyethyl)amino group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and ethylamine.

    Reductive Amination: Cyclohexanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxyethylation: The resulting intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Tosyl chloride (TsCl), followed by nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interaction with biological systems, including its binding to specific receptors or enzymes.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of (1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-(Ethylamino)cyclohexanol: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.

    2-(Hydroxyethylamino)cyclohexanol: Similar structure but with variations in the position of functional groups.

Uniqueness

(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both ethyl and hydroxyethyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

(1S,2S)-2-[ethyl(2-hydroxyethyl)amino]cyclohexan-1-ol

InChI

InChI=1S/C10H21NO2/c1-2-11(7-8-12)9-5-3-4-6-10(9)13/h9-10,12-13H,2-8H2,1H3/t9-,10-/m0/s1

InChI Key

FQKILLBDILYGSP-UWVGGRQHSA-N

Isomeric SMILES

CCN(CCO)[C@H]1CCCC[C@@H]1O

Canonical SMILES

CCN(CCO)C1CCCCC1O

Origin of Product

United States

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